2-(1H-indazol-7-yl)propan-2-amine
Description
Historical Context and Evolution of Indazole Chemistry in Drug Discovery
The journey of indazoles in medicinal chemistry has been marked by a continuous evolution of synthetic methodologies and a deepening understanding of their structure-activity relationships. Initially explored for their analgesic and anti-inflammatory properties, the scope of indazole-based drug discovery has expanded dramatically. google.com Early synthetic routes have been refined and new, more efficient methods for the functionalization of the indazole core have been developed, allowing for the creation of large libraries of derivatives for biological screening. organic-chemistry.orgnih.gov This has led to the discovery of indazole-containing compounds with a wide range of pharmacological activities, some of which have progressed into clinical trials and have been approved as drugs.
Broad Spectrum of Biological Activities Associated with Indazole Derivatives
The indazole nucleus is a key pharmacophore in a multitude of biologically active compounds. austinpublishinggroup.com Research has demonstrated that indazole derivatives exhibit a remarkable breadth of pharmacological effects, including:
Anticancer Activity: Many indazole derivatives have been identified as potent anticancer agents. nih.govrsc.orgrsc.org They often function as inhibitors of various protein kinases, such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), which are crucial for tumor growth and angiogenesis. nih.gov
Anti-inflammatory and Analgesic Effects: The historical investigation of indazoles was largely driven by their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. google.com
Antimicrobial and Antiviral Properties: Certain indazole derivatives have shown promise as antimicrobial and antiviral agents. For instance, some have been investigated for their activity against influenza virus and various protozoa. nih.govmdpi.com
Central Nervous System (CNS) Activity: The indazole scaffold has also been explored for its potential to modulate CNS targets, with some derivatives showing analgesic and other neurological effects. google.com
The diverse biological activities of indazole derivatives are often attributed to their ability to mimic the interactions of endogenous ligands with biological targets, such as enzymes and receptors. The nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, while the benzene (B151609) ring can engage in hydrophobic and π-stacking interactions.
Rationale for Focused Research on 2-(1H-indazol-7-yl)propan-2-amine and Related Aminoindazole Architectures
The focus on aminoindazole architectures, particularly those substituted at the 7-position like This compound , stems from the need to explore new chemical space and develop more selective and potent therapeutic agents. The position and nature of substituents on the indazole ring can significantly influence the compound's biological activity and pharmacokinetic properties.
The rationale for investigating 7-aminoindazole derivatives includes:
Exploring New Interaction Points: The 7-position of the indazole ring projects into a different vector of chemical space compared to the more commonly substituted 3-, 5-, and 6-positions. This allows for the potential to engage with different amino acid residues within a biological target's binding site, potentially leading to improved selectivity or novel mechanisms of action.
Modulating Physicochemical Properties: The introduction of an amino group at the 7-position can significantly alter the compound's solubility, lipophilicity, and basicity, which are critical parameters for drug-likeness and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of compounds like This compound are crucial for building comprehensive SAR models. The presence of a gem-dimethyl group on the carbon adjacent to the amine in this specific molecule is a notable feature that could impact its binding affinity and metabolic stability.
While specific research on This compound is not yet widely published, its structural features suggest it could be a valuable probe for exploring the therapeutic potential of 7-aminoindazoles.
Overview of Current Challenges and Opportunities in Aminoindazole Research
Despite the significant progress in indazole chemistry, several challenges and opportunities remain in the field of aminoindazole research:
Regioselective Synthesis: Achieving regioselective functionalization of the indazole ring, particularly at the C7-position, can be challenging due to the reactivity of other positions like C3. rsc.orgchim.it The development of novel synthetic methods to control regioselectivity is a key area of ongoing research.
Tautomerism: The tautomeric nature of the indazole ring (1H and 2H tautomers) can lead to the formation of isomeric products during synthesis, which may possess different biological activities. Controlling tautomerism and selectively synthesizing the desired isomer is a significant challenge. austinpublishinggroup.com
Drug Resistance: As with many targeted therapies, the emergence of drug resistance is a major concern. The development of next-generation aminoindazole derivatives that can overcome resistance mechanisms is a critical need, particularly in the context of cancer therapy.
Multi-target Drug Design: The ability of the indazole scaffold to interact with multiple targets presents an opportunity for the design of multi-target drugs, which could be more effective in treating complex diseases like cancer. nih.govrsc.org
The continued exploration of novel aminoindazole architectures, such as This compound , holds great promise for addressing these challenges and uncovering new therapeutic opportunities.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1512227-39-2 | aksci.combldpharm.com |
| Molecular Formula | C₁₀H₁₃N₃ | bldpharm.com |
| Synonyms | SB16416 | aksci.com |
Table 2: Examples of Biologically Active Indazole Derivatives
| Compound Name | Biological Activity | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Potent anti-proliferative activity in human colorectal cancer cells. nih.gov | nih.govrsc.org |
| 7-nitroindazole | Nitric oxide synthase inhibitor with antinociceptive and cardiovascular effects. austinpublishinggroup.com | austinpublishinggroup.com |
| N-[(1H-Indazol-7-yl)methyl]-2-(2-morpholinoacetamido)benzamide | Anti-influenza activity. | nih.gov |
| 3-aminoindazole-1-carboxylic acid ethyl ester | Analgesic, antipyretic, and anti-inflammatory properties. | google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1H-indazol-7-yl)propan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-10(2,11)8-5-3-4-7-6-12-13-9(7)8/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
QCHGMJQYCGXUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1NN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for the 2 1h Indazol 7 Yl Propan 2 Amine Core and Its Analogs
Advanced Synthetic Protocols for Structurally Diverse 2-(1H-Indazol-7-yl)propan-2-amine Analogs
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) has emerged as a powerful approach in medicinal chemistry, enabling the direct modification of complex molecular scaffolds at a late point in a synthetic sequence. nih.gov This strategy allows for the rapid diversification of advanced intermediates, providing access to a wide array of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov
For the indazole core, C-H functionalization is a particularly effective LSF technique. researchgate.net Transition-metal-catalyzed C-H activation has been extensively explored to introduce substituents at various positions of the indazole ring. researchgate.netresearchgate.net For instance, the C-3 position of the 1H-indazole ring is a common target for functionalization, which can significantly influence the biological activity of the resulting derivatives. mdpi.com Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with various organoboronic acids is a well-established method for introducing aryl and heteroaryl groups at this position. mdpi.com
Another notable LSF method is C-H borylation, which installs a versatile boronic ester handle onto the indazole core. nih.gov This allows for subsequent cross-coupling reactions to introduce a wide range of functional groups. The development of indazole-based mineralocorticoid receptor antagonists has utilized C-H borylation to explore the electronic properties of the heterocycle. nih.gov Furthermore, radical-mediated processes, sometimes involving a merger of copper catalysis and photoredox catalysis, provide pathways for C(sp³)–N coupling, which can be applied to the late-stage alkylation of the indazole nitrogen. acs.org
These LSF strategies are directly applicable to the this compound core. By applying C-H activation or halogenation/cross-coupling sequences, chemists can modify the C-3, C-4, C-5, and C-6 positions of the indazole ring, or the N-1 position, to generate a library of analogs with diverse substituents.
Table 1: Examples of Late-Stage Functionalization Reactions on the Indazole Core
| Reaction Type | Position | Reagents/Catalyst | Description | Reference |
|---|---|---|---|---|
| C-H Arylation | C-3 | Palladium Catalyst, Aryl Halide | Direct introduction of an aryl group at the C-3 position. | mdpi.com |
| C-H Borylation | C-6 | Iridium Catalyst, Boron Reagent | Installation of a boronic ester for further functionalization. | nih.gov |
| N-Alkylation | N-1/N-2 | Copper/Photoredox Catalyst, Alkyl Boronic Ester | Coupling of alkyl groups to the indazole nitrogen atoms. | acs.org |
| C-H Trifluoromethylation | C-3 | Electrochemical Approach | Green and sustainable method for introducing CF₃ groups. | researchgate.net |
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are cornerstones of modern drug discovery, enabling the rapid generation of large, organized collections of compounds known as libraries. stanford.edunih.gov These techniques are particularly well-suited for exploring the SAR of a lead compound like this compound.
A solution-phase parallel synthesis strategy has been successfully developed for creating libraries of tri-substituted indazoles. eurekaselect.com This methodology overcomes regioselectivity problems often encountered in traditional indazole synthesis. eurekaselect.com The general approach involves a multi-step sequence where different building blocks can be systematically introduced. For example, starting with a functionalized benzonitrile, a cascade coupling-condensation process with a hydrazine (B178648) derivative can form the 3-aminoindazole core. organic-chemistry.org Subsequent reactions can then be used to modify other positions on the ring in a parallel format.
In a combinatorial approach to generating analogs of this compound, a library could be designed by varying three key components:
The Indazole Core: Starting with different substituted 2-bromobenzonitriles to introduce diversity at the C-4, C-5, or C-6 positions.
The Amine Side Chain: Utilizing a range of amino acid derivatives or other amine-containing building blocks to vary the group at the C-7 position.
N-1 Substituents: Employing various alkyl or aryl halides to functionalize the N-1 position of the indazole ring.
This approach allows for the creation of a vast number of unique, yet related, molecules from a limited set of starting materials, which can then be screened for desired biological activities. rsc.org
Table 2: Hypothetical Combinatorial Library Design for this compound Analogs
| Position of Variation | Building Block (R Group) | Example Substituents |
|---|---|---|
| R¹ (Indazole C-5) | Substituted 2-bromobenzonitrile | -H, -F, -Cl, -OCH₃ |
| R² (N-1 Position) | Alkyl/Aryl Halide | -CH₃, -CH₂CH₃, -Cyclopropyl, -Phenyl |
| R³ (Side Chain) | Amine Building Block | -C(CH₃)₂NH₂, -CH(CH₃)NH₂, -Cyclobutyl-NH₂ |
Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives
The unambiguous determination of the chemical structure of newly synthesized indazole derivatives is critical. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful tools. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for characterizing indazole isomers. mdpi.com The substitution pattern on the indazole ring, particularly distinguishing between N-1 and N-2 isomers, can be reliably determined by analyzing both ¹H and ¹³C NMR spectra. nih.govmdpi.com
¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide significant information about the substitution pattern on the benzene (B151609) portion of the indazole ring. The proton at the C-3 position typically appears as a singlet, while the chemical shift of the N-H proton can also be diagnostic. chemicalbook.com For example, in 1H-indazole, the H-3 proton signal is often found downfield.
¹³C NMR: This technique is particularly effective for assigning the correct isomeric structure. mdpi.com The chemical shifts of the carbon atoms in the indazole ring system are sensitive to the position of the substituent. Comparing the experimental spectra with data from known compounds or with theoretical calculations (GIAO/DFT) can provide definitive structural assignments. acs.org
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.gov Fragmentation analysis, particularly using techniques like GC-MS or LC-MS/MS, can help confirm the connectivity of the atoms within the molecule. researchgate.netnih.gov
Infrared (IR) Spectroscopy complements NMR and MS by identifying the presence of specific functional groups. nih.gov For instance, the N-H stretching vibration (typically a broad band) and C=O stretching in amide derivatives are readily identifiable in an IR spectrum. researchgate.net
Table 3: Typical Spectroscopic Data for Indazole Derivatives
| Technique | Observation | Typical Range/Value | Significance | Reference |
|---|---|---|---|---|
| ¹H NMR | H-3 Proton | δ 8.0-8.2 ppm | Diagnostic for 1H-indazole substitution. | chemicalbook.com |
| Aromatic Protons | δ 7.0-8.0 ppm | Pattern reveals substitution on the benzene ring. | nih.gov | |
| NH Proton | δ 12.0-13.5 ppm (broad) | Confirms the presence of the indazole N-H. | chemicalbook.com | |
| ¹³C NMR | Indazole Carbons | δ 110-145 ppm | Differentiates between N-1 and N-2 isomers. | mdpi.com |
| HRMS | Molecular Ion Peak [M+H]⁺ | Varies | Confirms molecular weight and elemental formula. | researchgate.netnih.gov |
| IR | N-H Stretch | 3100-3300 cm⁻¹ | Indicates the presence of the N-H group. | nih.gov |
| C=N Stretch | ~1630 cm⁻¹ | Characteristic of the heterocyclic ring system. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1h Indazol 7 Yl Propan 2 Amine Derivatives
Positional Impact of Substitution on the Indazole Ring System
The indazole ring is a privileged scaffold in drug discovery, and its substitution pattern significantly dictates the biological profile of the resulting compounds.
N1-Substituent Effects on Biological Activity and Tautomeric Equilibrium
The N1 position of the indazole ring is a critical handle for modulating the biological activity and physicochemical properties of 2-(1H-indazol-7-yl)propan-2-amine derivatives. The nature of the substituent at this position can influence the tautomeric equilibrium between the 1H and 2H forms of the indazole ring, which can, in turn, affect how the molecule interacts with its biological target.
Studies on related indazole-containing compounds have demonstrated that N1-alkylation, such as with a methyl group, can lead to potent derivatives. For instance, in a series of indazoloxypropanolamines, N1-methyl substituted compounds exhibited significant antiarrhythmic and analgesic activities. nih.gov In contrast, the introduction of a bulkier N1-phenyl group resulted in diminished antiarrhythmic effects, although local anesthetic properties were retained. nih.gov This suggests that for certain biological targets, a smaller, less sterically hindering substituent at the N1 position is preferred.
The electronic nature of the N1-substituent also plays a vital role. Electron-withdrawing groups can alter the pKa of the indazole nitrogen, potentially impacting hydrogen bonding interactions with a target receptor. Conversely, electron-donating groups can enhance the basicity of the nitrogen, which may be favorable for other interactions. The choice of the N1-substituent is, therefore, a key consideration in the design of this compound derivatives with a desired biological profile.
Table 1: Effect of N1-Substitution on Biological Activity of Indazole Derivatives
| N1-Substituent | Observed Biological Activity in Related Indazoles | Potential Implication for this compound |
| Hydrogen | Can participate in hydrogen bonding as a donor. | May be crucial for anchoring to the target protein. |
| Methyl | Often leads to potent compounds with good activity. nih.gov | Small alkyl groups may be optimal for fitting into a specific binding pocket. |
| Phenyl | Can lead to reduced activity for some targets. nih.gov | Bulky aromatic groups may introduce steric clashes. |
C3-Substitution Influence on Target Interaction
The C3 position of the indazole ring offers another strategic point for modification to fine-tune the interaction of this compound derivatives with their biological targets. The introduction of various functional groups at this position can lead to enhanced potency and selectivity.
For example, the 3-aminoindazole scaffold is a key fragment in several biologically active molecules, including the potent anti-HIV agent Lenacapavir and the tyrosine kinase inhibitor Linifanib. mdpi.com This highlights the importance of an amino group at the C3 position for specific hinge-binding interactions in kinases. mdpi.com The nature of this amino group, whether it is primary, secondary, or tertiary, and the substituents attached to it can significantly alter the binding affinity and selectivity.
Significance of C7-Position Modifications for Specificity and Potency
In a series of 5-HT2C receptor agonists based on a furo[2,3-g]indazol-1-yl ethylamine (B1201723) scaffold, substitution at the C7 position with an ethyl group was found to be optimal for high agonistic activity. nih.gov This demonstrates that even small alkyl groups at this position can significantly enhance potency. The C7-substituent can influence the orientation of the side chain and may also engage in direct interactions with a hydrophobic pocket in the receptor.
Conformational Analysis of the Propan-2-amine Side Chain and its Stereochemical Implications
The propan-2-amine side chain of this compound contains a chiral center at the carbon bearing the amine group. The stereochemistry at this center is expected to have a significant impact on the biological activity of the derivatives. It is common in medicinal chemistry for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as eudismic ratio.
The conformational flexibility of the propan-2-amine side chain is another important factor. The rotation around the bond connecting the side chain to the indazole ring and the bond between the two carbons of the propane (B168953) unit will determine the spatial arrangement of the amine group and the methyl groups. Certain conformations may be more favorable for binding to the target protein than others.
Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations of the side chain and to understand how different substituents on the indazole ring might influence this conformational preference. These theoretical insights can then guide the synthesis of conformationally constrained analogs to test the hypothesis and potentially lead to more potent and selective compounds.
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov In the context of the this compound scaffold, several bioisosteric replacements can be envisioned.
The indazole ring itself can be replaced by other bicyclic heteroaromatic systems, such as benzimidazoles, indoles, or pyrazolopyridines. nih.gov These replacements can alter the electronic distribution and hydrogen bonding capabilities of the core, potentially leading to improved interactions with the target. For example, replacing the indazole with a 1,2,4-oxadiazole (B8745197) has been successfully employed in the discovery of potent monoamine oxidase B inhibitors. nih.gov
The propan-2-amine side chain can also be a subject of bioisosteric modification. The amine group could be replaced with other basic functionalities, or the propane linker could be altered in length or rigidity. For instance, incorporating the amine into a cyclic system, such as a piperidine (B6355638) or a pyrrolidine, could restrict the conformational freedom and lead to an increase in potency.
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Fragment | Potential Bioisostere | Rationale for Replacement |
| 1H-Indazole | Benzimidazole, Indole (B1671886), Pyrazolopyridine nih.gov | To modify hydrogen bonding patterns and aromatic interactions. |
| 1H-Indazole | 1,2,4-Oxadiazole nih.gov | To introduce different electronic and steric properties. |
| Propan-2-amine | Cyclopropylamine | To introduce conformational rigidity. |
| Amine group | Guanidine, Amidrazone mdpi.com | To alter basicity and hydrogen bonding capacity. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative structure-activity relationship (QSAR) and structure-property relationship (SPR) modeling are computational tools that can be used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.net For a series of this compound derivatives, QSAR and SPR models could provide valuable insights into the key structural features that govern their activity and properties.
A typical QSAR study would involve synthesizing a library of analogs with diverse substituents on the indazole ring and the propan-2-amine side chain. The biological activity of these compounds would then be determined in a relevant assay. A variety of molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed biological activity.
Similarly, SPR models could be developed to predict properties like solubility, metabolic stability, and membrane permeability. These models can help in the early identification of compounds with undesirable pharmacokinetic profiles, thus saving time and resources in the drug discovery process. The insights gained from both QSAR and SPR models can then be used to guide the design of new, more potent, and drug-like derivatives of this compound.
Development of Predictive QSAR Models for Aminoindazole Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For aminoindazole derivatives, QSAR models are instrumental in predicting the bioactivity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
The development of a predictive QSAR model typically involves compiling a dataset of aminoindazole analogs with their measured biological activities (e.g., IC₅₀ or EC₅₀ values). Various molecular descriptors are then calculated for each compound. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates these descriptors with activity.
For a hypothetical series of this compound derivatives, a QSAR study might yield an equation like:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(NHD) + ...
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
TPSA is the topological polar surface area.
NHD is the number of hydrogen bond donors.
β values are the coefficients determined by the regression analysis.
The predictive power of such a model is assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust QSAR model enables the virtual screening of large libraries of potential derivatives to identify those with the highest predicted potency.
Table 1: Illustrative QSAR Data for Hypothetical Aminoindazole Derivatives
| Compound ID | Substituent (R) | pIC₅₀ (Experimental) | logP (Calculated) | TPSA (Calculated) | pIC₅₀ (Predicted by Model) |
|---|---|---|---|---|---|
| A-01 | H | 6.5 | 2.1 | 52.0 | 6.4 |
| A-02 | 4-Cl | 7.1 | 2.8 | 52.0 | 7.0 |
| A-03 | 4-OCH₃ | 6.8 | 2.0 | 61.2 | 6.7 |
This table presents hypothetical data for illustrative purposes.
Computational Approaches for Elucidating Key Structural Descriptors
Computational chemistry provides powerful tools to understand the interactions between aminoindazole derivatives and their biological targets at a molecular level, helping to elucidate the key structural features that drive activity. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations are frequently employed.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can reveal crucial interactions, such as:
Hydrogen Bonding: The indazole nitrogen atoms and the primary amine can act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The indazole ring and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar pockets of the receptor.
π-π Stacking: The aromatic indazole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
Recent computational studies on other 1H-indazole analogs have successfully used molecular docking to identify key binding interactions within enzyme active sites, such as Cyclooxygenase-2 (COX-2). researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can confirm the stability of binding poses predicted by docking and highlight the flexibility of both the ligand and the protein, which can be crucial for binding affinity. researchgate.net
Key structural descriptors derived from these computational approaches include:
Binding Free Energy: An estimation of the strength of the ligand-receptor interaction.
Pharmacophore Features: A 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
Solvent Accessible Surface Area (SASA): Changes in SASA upon binding can indicate the extent of burial of the ligand in the active site.
Ligand Efficiency and Lipophilicity Efficiency Analysis in Aminoindazole Series
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics have been developed to relate potency to other key physicochemical properties, guiding the optimization of hits and leads toward clinical candidates. core.ac.ukresearchgate.net
Ligand Efficiency (LE): LE measures the binding energy per heavy (non-hydrogen) atom. nih.gov It is a useful metric for assessing the quality of fragments and hits, as it normalizes potency for molecular size. The goal is to identify smaller molecules that bind efficiently, providing a better starting point for optimization.
LE = -ΔG / NHA ≈ (1.37 * pIC₅₀) / NHA
Where:
ΔG is the Gibbs free energy of binding.
NHA is the number of heavy atoms.
Lipophilicity Efficiency (LLE or LiPE): LLE, also known as Lipophilic Efficiency, evaluates the balance between potency and lipophilicity. researchgate.netwikipedia.org High lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. LLE helps to ensure that increases in potency during optimization are not achieved at the expense of excessive lipophilicity. researchgate.net An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate. core.ac.uk
LLE = pIC₅₀ - logP
Analysis of these efficiency metrics across a series of aminoindazole derivatives allows medicinal chemists to prioritize compounds that exhibit a favorable balance of properties. For instance, a compound with high potency but low LLE might be flagged as having a poor lipophilicity profile, prompting chemists to explore modifications that reduce logP while maintaining or improving potency. researchgate.net
Table 2: Illustrative LE and LLE Data for a Hypothetical Aminoindazole Series | Compound ID | pIC₅₀ | NHA (Heavy Atoms) | logP | LE [(kcal/mol)/HA] | LLE | | :--- | :--- | :--- | :--- | :--- | :--- | | B-01 | 6.2 | 15 | 0.57 | 5.7 | | B-02 | 7.0 | 19 | 0.50 | 4.5 | | B-03 | 7.5 | 21 | 0.49 | 4.8 | | B-04 | 7.3 | 22 | 0.45 | 3.9 |
This table presents hypothetical data for illustrative purposes. LE is calculated using the approximation LE ≈ 1.37 * pIC₅₀ / NHA. LLE is calculated as pIC₅₀ - logP.
By systematically applying these SAR, SPR, and efficiency-based principles, researchers can more effectively navigate the multidimensional challenge of lead optimization for the this compound series, enhancing the probability of identifying high-quality clinical candidates.
Computational Approaches in the Design and Optimization of 2 1h Indazol 7 Yl Propan 2 Amine Derivatives
Quantum Mechanical Studies for Electronic Structure and Reactivity Descriptors
Quantum mechanical (QM) calculations provide profound insights into the intrinsic electronic properties of a molecule, which are crucial for understanding its reactivity and interaction with biological targets. For 2-(1H-indazol-7-yl)propan-2-amine and its derivatives, QM methods can predict key electronic parameters that govern their behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and reactivity.
For a hypothetical series of this compound derivatives, FMO analysis can be employed to understand how different substituents on the indazole ring or modifications to the propan-2-amine side chain affect their electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity, which can be correlated with biological activity. For instance, substituents that raise the HOMO energy level may enhance interactions with electron-deficient regions of a biological target.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Derivatives
| Derivative | Substituent at Position 5 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1 | -H | -5.89 | -0.25 | 5.64 |
| 2 | -Cl | -6.02 | -0.48 | 5.54 |
| 3 | -OCH₃ | -5.71 | -0.19 | 5.52 |
| 4 | -NO₂ | -6.35 | -1.10 | 5.25 |
This data is illustrative and intended to demonstrate the application of FMO analysis.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. These maps are generated by calculating the electrostatic potential at the surface of a molecule. Red-colored regions indicate negative electrostatic potential, typically associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, often around hydrogen atoms bonded to electronegative atoms, and are favorable for nucleophilic attack.
In the context of this compound derivatives, MEP maps can reveal key pharmacophoric features. For example, the nitrogen atoms of the indazole ring and the amine group are expected to be regions of negative potential, making them potential hydrogen bond acceptors. The hydrogen atoms of the amine and the N-H of the indazole are likely to be regions of positive potential, acting as hydrogen bond donors. Understanding the MEP is crucial for predicting how a ligand will orient itself within a protein's binding pocket.
Ligand-Based Drug Design Methodologies
When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are particularly valuable. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. These models are typically generated from a set of known active compounds. For this compound derivatives, a pharmacophore model might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a robust pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. This allows for the rapid identification of novel chemical scaffolds that possess the desired pharmacophoric features and are therefore likely to be active. Studies on other indazole-containing compounds have successfully utilized pharmacophore modeling to identify new inhibitors for targets like the estrogen receptor alpha (ERα) and microsomal prostaglandin (B15479496) E2 synthase-1. nih.govnih.gov For instance, a pharmacophore model for acidic mPGES-1 inhibitors consisted of four hydrophobic features, one aromatic ring, and one negatively ionizable feature. nih.gov
Scaffold hopping is a computational strategy used to identify new molecular backbones (scaffolds) that can serve as isofunctional replacements for an existing one. nih.gov This technique is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. Starting with the this compound scaffold, computational algorithms can search for alternative heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, research has demonstrated successful scaffold hopping from indole (B1671886) to indazole cores to develop dual inhibitors of MCL-1 and BCL-2. Current time information in Berlin, DE.researchgate.net
During lead optimization, computational filters are applied to prioritize compounds with desirable drug-like properties. These filters assess parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, often guided by frameworks like Lipinski's Rule of Five. This helps to eliminate compounds that are likely to have poor absorption, distribution, metabolism, and excretion (ADME) profiles early in the drug discovery process.
Structure-Based Drug Design Methodologies
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful approach for designing and optimizing inhibitors. SBDD leverages the structural information of the target's binding site to design ligands with high affinity and selectivity.
Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can be used to visualize how these molecules fit into a specific binding pocket, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and estimate the binding affinity.
For example, if targeting a kinase, the indazole core could be oriented to form hydrogen bonds with the hinge region of the ATP-binding site, a common interaction motif for kinase inhibitors. The propan-2-amine side chain could then be modified to extend into other pockets of the active site to enhance potency and selectivity. Structure-based design has been successfully applied to other indazole derivatives to develop potent inhibitors for targets like fibroblast growth factor receptor (FGFR) kinases. nih.gov The insights gained from docking studies can guide the rational design of new derivatives with improved binding characteristics.
Table 2: Hypothetical Docking Scores and Key Interactions of this compound Derivatives with a Target Protein
| Derivative | Docking Score (kcal/mol) | Key Interactions |
| 1 | -7.5 | H-bond with Ser120, Hydrophobic interaction with Leu50 |
| 2 | -8.2 | H-bond with Ser120, Halogen bond with Met118 |
| 3 | -7.9 | H-bond with Ser120 and Gln85 |
| 4 | -8.8 | H-bond with Ser120, Pi-cation interaction with Lys60 |
This data is illustrative and intended to demonstrate the application of molecular docking.
By integrating these computational approaches, researchers can accelerate the discovery and development of novel and effective therapeutic agents based on the this compound scaffold.
De Novo Ligand Design within Target Binding Sites
De novo ligand design is a computational strategy that involves the construction of novel molecular structures, atom by atom or fragment by fragment, directly within the three-dimensional structure of a target's binding site. For a hypothetical target of this compound, this process would commence with the identification of a validated binding pocket.
The design process typically leverages algorithms that "grow" a molecule from a seed fragment or place individual atoms or functional groups into favorable positions within the binding site. These positions are determined by a scoring function that evaluates potential interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The indazole core or the propan-2-amine moiety of the parent compound could serve as an initial anchor or starting point for the growth algorithm.
Hypothetical Data from De Novo Design for this compound Derivatives:
| Designed Compound ID | Proposed Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |
| IND-D-001 | Addition of a carboxylate group to the indazole ring | -9.8 | Salt bridge with Lys123 |
| IND-D-002 | Extension of the ethyl group with a phenyl ring | -9.2 | Hydrophobic interaction with Leu89, Phe92 |
| IND-D-003 | Replacement of the amine with a hydroxyl group | -7.5 | Hydrogen bond with Asp45 |
| IND-D-004 | Cyclization of the propane (B168953) chain to form a cyclopropyl (B3062369) group | -8.1 | Enhanced van der Waals contacts |
This table is illustrative and represents the type of data that would be generated in a de novo design study.
Fragment-Based Approaches for Indazole Amine Expansion
Fragment-based drug discovery (FBDD) offers an alternative and efficient path to lead discovery. This method begins with the screening of a library of low-molecular-weight fragments to identify those that bind to the target protein, albeit with low affinity. These "hits" can then be optimized and grown into more potent, drug-like molecules.
In the context of this compound, the indazole ring itself could be considered a core fragment. A fragment-based approach would involve identifying other small molecules that bind in proximity to the indazole core within the target's active site. These adjacent fragments can then be computationally linked to the indazole scaffold to create novel, larger molecules with potentially higher affinity and improved properties. Crystallography or NMR spectroscopy are often used to determine the binding mode of these fragments, providing crucial information for the linking strategy.
Hypothetical Data from a Fragment-Based Approach for Expanding the this compound Scaffold:
| Core Fragment | Identified Secondary Fragment | Linker Strategy | Resulting Compound ID | Predicted Affinity of Linked Compound (IC50, nM) |
| This compound | Pyridine | Alkyl ether | IND-F-001 | 150 |
| Indazole | Furan | Amide bond | IND-F-002 | 220 |
| Isopropylamine | Thiophene | Direct C-C bond | IND-F-003 | 350 |
| 7-substituted Indazole | Imidazole | Methylene bridge | IND-F-004 | 180 |
This table is illustrative and represents the type of data that would be generated in a fragment-based design study.
In Silico Prediction of Potential Off-Target Interactions
A critical aspect of modern drug development is the early assessment of a compound's safety profile, which includes the prediction of potential off-target interactions. These unintended interactions can lead to adverse drug reactions. In silico methods provide a cost-effective and high-throughput means of flagging potential off-target liabilities for compounds like this compound and its derivatives before they enter more extensive preclinical testing.
These predictive models are often built using machine learning algorithms trained on large datasets of known compound-target interactions. By analyzing the chemical structure of a query molecule, these models can predict its probability of interacting with a panel of known off-targets, such as kinases, GPCRs, ion channels, and nuclear receptors.
Hypothetical In Silico Off-Target Profile for a Derivative of this compound:
| Potential Off-Target | Target Class | Prediction Score (Probability) | Potential Implication |
| hERG | Ion Channel | 0.85 | Cardiotoxicity risk |
| Cyclooxygenase-2 (COX-2) | Enzyme | 0.65 | Anti-inflammatory effects |
| Dopamine Receptor D2 | GPCR | 0.40 | CNS side effects |
| Pregnane X Receptor (PXR) | Nuclear Receptor | 0.30 | Drug-drug interaction potential |
This table is illustrative and represents the type of data that would be generated in an in silico off-target prediction study. Early identification of such potential interactions allows for the prioritization of compounds with a lower risk of off-target effects and can guide further experimental safety assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
